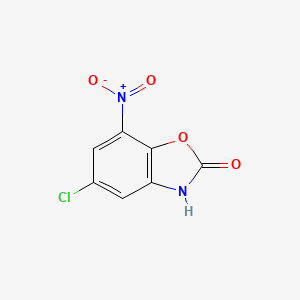

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Katalognummer B562505

Molekulargewicht: 214.561

InChI-Schlüssel: CRZGVTHVMCEWRC-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07423040B2

Procedure details

107.5 g (1 mole) of 5-chloro-7-nitro-2(3H)-benzoxazolone prepared according to Example 1d was suspended in 1000 ml of ethanol. 9.25 g of Pd/C 5% and 50 ml of ethanol were added and the mixture was hydrogenated at 4 bar hydrogen pressure for four to six hours at 60-65° C. while vigorously stirring. When the hydrogenation was complete, the mixture was cooled to 45° C. and filtered over Hyflo®. The Hyflo® was washed twice with 175 ml of methanol. 500 ml of solvent was distilled off under reduced pressure at 50° C., followed by addition of 250 ml of water and removal of 300 ml of solvent was by distillation under reduced pressure at 50° C. The last procedure was repeated twice and finally 250 ml of water was added and 400 ml of solvent was distilled off. The resulting mixture was cooled to 0-5° C. in about one hour. The solid was filtered off, washed three times with 125 ml of cold water, and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry. Yield about 94%.

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:3]=[C:4]([N+:12]([O-])=O)[C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.[H][H]>C(O)C.[Pd]>[NH2:12][C:4]1[C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=[CH:2][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

107.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C2=C(NC(O2)=O)C1)[N+](=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while vigorously stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over Hyflo®

|

WASH

|

Type

|

WASH

|

|

Details

|

The Hyflo® was washed twice with 175 ml of methanol

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

500 ml of solvent was distilled off under reduced pressure at 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by addition of 250 ml of water and removal of 300 ml of solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was by distillation under reduced pressure at 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

finally 250 ml of water was added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

400 ml of solvent was distilled off

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was cooled to 0-5° C. in about one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with 125 ml of cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

till dry

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=CC=CC=2NC(OC21)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |